molecular formula C16H13NO3 B14131910 3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one

3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one

Cat. No.: B14131910
M. Wt: 267.28 g/mol
InChI Key: CEUDQGFLYIIRDZ-UHFFFAOYSA-N
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Description

3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one typically involves a multi-step processThis is followed by bromination of the resulting compound with N-bromosuccinimide (NBS) to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly through the suppression of tubulin polymerization . This leads to mitotic blockade and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one is unique due to its specific structural features and its ability to interact with microtubules, making it a promising candidate for anticancer drug development. Its ability to induce apoptosis and cause cell cycle arrest sets it apart from other similar compounds.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H13NO3/c18-16-12(11-3-1-2-4-13(11)17-16)7-10-5-6-14-15(8-10)20-9-19-14/h1-6,8,12H,7,9H2,(H,17,18)

InChI Key

CEUDQGFLYIIRDZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3C4=CC=CC=C4NC3=O

Origin of Product

United States

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